Cas no 245500-95-2 (12-Hydroxy Nevirapine 12-O-β-D-Glucuronide)
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide Chemical and Physical Properties
Names and Identifiers
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- 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide
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- Inchi: 1S/C21H22N4O8/c26-13-14(27)16(20(30)31)33-21(15(13)28)32-8-9-5-7-23-18-12(9)24-19(29)11-2-1-6-22-17(11)25(18)10-3-4-10/h1-2,5-7,10,13-16,21,26-28H,3-4,8H2,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1
- InChI Key: PHLQFYBPIPCHRK-KUSYAZKWSA-N
- SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1OCC1=CC=NC2=C1NC(C1=CC=CN=C1N2C1CC1)=O)O)O)O
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949970-2.5mg |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |
245500-95-2 | 2.5mg |
$236.00 | 2023-05-18 | ||
| TRC | H949970-5mg |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |
245500-95-2 | 5mg |
$437.00 | 2023-05-18 | ||
| TRC | H949970-10mg |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |
245500-95-2 | 10mg |
$821.00 | 2023-05-18 | ||
| TRC | H949970-25mg |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |
245500-95-2 | 25mg |
$1832.00 | 2023-05-18 | ||
| TRC | H949970-50mg |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |
245500-95-2 | 50mg |
$ 3000.00 | 2023-09-07 |
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide (CAS No. 245500-95-2): An Overview
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide (CAS No. 245500-95-2) is a significant metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. This compound has garnered considerable attention in recent years due to its unique pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide, including its chemical structure, biological activity, and recent research findings.
Chemical Structure and Synthesis
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is a glucuronide conjugate of nevirapine, characterized by the presence of a glucuronic acid moiety attached to the hydroxyl group at the C-12 position of nevirapine. The chemical structure of this compound can be represented as follows:
C36H38N4O9
The synthesis of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide involves several steps, including the hydroxylation of nevirapine at the C-12 position and subsequent conjugation with glucuronic acid. This process is typically catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of various xenobiotics and endogenous compounds.
Biological Activity and Mechanism of Action
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide plays a crucial role in the metabolism and pharmacokinetics of nevirapine. As a glucuronide conjugate, it is primarily excreted via the renal route, contributing to the overall clearance of nevirapine from the body. This metabolic pathway is important for maintaining therapeutic levels of nevirapine while minimizing potential toxic effects.
Recent studies have also explored the biological activity of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide. Research indicates that this metabolite retains some degree of antiviral activity against HIV-1, although its potency is generally lower compared to the parent compound. However, its presence in plasma and tissues can contribute to the overall efficacy of nevirapine-based antiretroviral therapy.
Clinical Relevance and Therapeutic Applications
The clinical relevance of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide lies in its impact on the pharmacokinetics and safety profile of nevirapine. Understanding the metabolism and excretion pathways of this metabolite is essential for optimizing dosing regimens and minimizing adverse effects in patients receiving nevirapine therapy.
Clinical trials have shown that variations in UGT enzyme activity can significantly affect the formation and clearance of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide. For instance, individuals with certain genetic polymorphisms in UGT enzymes may exhibit altered metabolic profiles, leading to higher or lower levels of this metabolite. This information can be valuable for personalized medicine approaches, where dosing adjustments are made based on individual patient characteristics.
Recent Research Findings
In recent years, several studies have investigated the role of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide in various aspects of HIV treatment. One notable study published in the Journal of Antimicrobial Chemotherapy explored the impact of this metabolite on drug-drug interactions involving nevirapine. The findings suggested that co-administration with certain drugs can alter the formation and clearance rates of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide, potentially affecting therapeutic outcomes.
Another study published in Antiviral Therapy investigated the antiviral activity of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide against drug-resistant HIV strains. The results indicated that while this metabolite has lower antiviral potency compared to nevirapine, it may still contribute to viral suppression in certain contexts. This finding highlights the importance of considering both parent compounds and their metabolites when evaluating antiretroviral therapies.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide underscores its significance in HIV treatment and pharmacology. Future studies should focus on further elucidating the mechanisms underlying its formation, excretion, and biological activity. Additionally, exploring potential applications beyond HIV treatment, such as its use in combination therapies or as a biomarker for drug response, could open new avenues for clinical research.
In conclusion, 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide (CAS No. 245500-95-2) is a vital metabolite with important implications for the pharmacokinetics and therapeutic efficacy of nevirapine. Its continued study will contribute to a deeper understanding of HIV treatment strategies and personalized medicine approaches.
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